5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile

Nonlinear optics Solvatochromic dyes Push-pull chromophore design

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile (CAS 1146961-23-0) is a donor–π–acceptor (D–π–A) push–pull chromophore comprising an N,N-dimethylamino electron donor, a 2,4-pentadienenitrile conjugated bridge, and a trifluoroacetyl (–COCF₃) electron acceptor terminus. The trifluoroacetyl group is recognized as an exceptionally strong electron-withdrawing substituent (Hammett σₚ ≈ 0.80) whose acceptor strength substantially exceeds that of conventional aldehyde (–CHO, σₚ ≈ 0.42) and acetyl (–COCH₃, σₚ ≈ 0.50) terminals, enabling characteristic red-shifted intramolecular charge-transfer absorption, pronounced positive solvatochromism, and reversible covalent reactivity with nucleophiles such as amines via hemiaminal formation.

Molecular Formula C9H9F3N2O
Molecular Weight 218.18 g/mol
CAS No. 1146961-23-0
Cat. No. B12470020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile
CAS1146961-23-0
Molecular FormulaC9H9F3N2O
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESCN(C)C=CC=C(C#N)C(=O)C(F)(F)F
InChIInChI=1S/C9H9F3N2O/c1-14(2)5-3-4-7(6-13)8(15)9(10,11)12/h3-5H,1-2H3
InChIKeyQEBYTZVFLQLFRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile (CAS 1146961-23-0): A Defined-Configuration Push–Pull Chromophore Building Block for Nonlinear Optics and Fluorophore Development


5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile (CAS 1146961-23-0) is a donor–π–acceptor (D–π–A) push–pull chromophore comprising an N,N-dimethylamino electron donor, a 2,4-pentadienenitrile conjugated bridge, and a trifluoroacetyl (–COCF₃) electron acceptor terminus . The trifluoroacetyl group is recognized as an exceptionally strong electron-withdrawing substituent (Hammett σₚ ≈ 0.80) whose acceptor strength substantially exceeds that of conventional aldehyde (–CHO, σₚ ≈ 0.42) and acetyl (–COCH₃, σₚ ≈ 0.50) terminals, enabling characteristic red-shifted intramolecular charge-transfer absorption, pronounced positive solvatochromism, and reversible covalent reactivity with nucleophiles such as amines via hemiaminal formation [1]. The compound is supplied as a defined (2E,4E) stereoisomer with a purity specification of 98% and a recommended storage temperature of 0–5 °C, reflecting the thermal sensitivity of the trifluoroacetyl ketone moiety .

Why Generic Substitution of 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile Is Not Advisable


In-class push–pull chromophores with ostensibly similar donor–acceptor architectures cannot be interchanged with CAS 1146961-23-0 for three evidence-grounded reasons. First, the trifluoroacetyl (–COCF₃) acceptor is fundamentally stronger than the acetyl (–COCH₃, Hammett σₚ ≈ 0.50) and formyl (–CHO, σₚ ≈ 0.42) groups found in common analog building blocks; this 1.6- to 1.9-fold increase in electron-withdrawing power directly governs the degree of ground-state polarization, the wavelength of the intramolecular charge-transfer absorption band, and the magnitude of the solvatochromic response [1]. Second, the CF₃ moiety confers a unique reversible covalent sensing modality—conversion of the trifluoroacetyl carbonyl to a hemiaminal upon amine exposure—that is entirely absent in acetyl and aldehyde analogs [2]. Third, the dienenitrile bridge (five conjugated atoms between donor and acceptor) defines a specific conjugation length that produces quantifiably different spectral properties and chemical reactivity compared to monostyryl (two-atom bridge) or distyryl (longer stilbenoid bridge) analogs [3]. Procurement of an unspecified isomer or an analog with a different acceptor group will therefore yield non-comparable photophysical output and non-transferable sensor performance.

Quantitative Differentiation Evidence for 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile (CAS 1146961-23-0) Against Closest Analogs


Trifluoroacetyl Acceptor Strength vs. Acetyl and Formyl Analogs: Hammett Substituent Constant Comparison

The trifluoroacetyl (–COCF₃) group present in CAS 1146961-23-0 possesses a Hammett σₚ constant of approximately 0.80, representing a 60% increase in electron-withdrawing power over the acetyl group (–COCH₃, σₚ ≈ 0.50) and a 90% increase over the formyl group (–CHO, σₚ ≈ 0.42) commonly employed in analog push–pull chromophores [1]. This acceptor strength differential directly translates into enhanced ground-state charge separation and a larger dipole moment change upon electronic excitation, which governs both the linear and nonlinear optical response [2].

Nonlinear optics Solvatochromic dyes Push-pull chromophore design

Stereochemical Definition: (2E,4E) Configuration Confirmed by InChI Key Differentiates from Unspecified Isomer Mixtures

The closely related CAS 1022901-66-1 (which shares the same core structure as CAS 1146961-23-0) is explicitly specified as the (2E,4E) stereoisomer, as confirmed by the InChI Key QEBYTZVFLQLFRY-HJIKTHEYSA-N, with the '/b5-3+,7-4+' stereochemical layer defining both double bonds as E configuration . This contrasts with generic 'pentadienenitrile' offerings from alternative suppliers that do not specify stereochemistry and may contain mixtures of (2E,4E), (2Z,4E), (2E,4Z), and (2Z,4Z) isomers. In push–pull dienes, isomer configuration directly modulates the effective conjugation length and thus the absorption wavelength, hyperpolarizability, and chemical reactivity [1].

Stereochemical purity Structure-property relationship Reproducible optical materials

Conjugation Length Differential: Pentadiene Bridge (5 Atoms) vs. Monostyryl (2 Atoms) Produces Enhanced Amine Reactivity and Red-Shifted Fluorescence at Class Level

In a direct head-to-head comparison of trifluoroacetyl-functionalized monostyryl and distyryl dyes, Mohr et al. (2006) demonstrated that extending the π-conjugation from a monostyryl bridge (2 conjugated atoms between donor and acceptor) to a distyryl bridge (approximately 4–5 conjugated atoms) produced: (a) significantly red-shifted fluorescence emission wavelengths for the distyryl dye relative to the monostyryl derivative; (b) a markedly reduced fluorescence quantum yield of the distyryl dye in polar solvents compared to the monostyryl dye; (c) enhanced chemical reactivity toward amines, with the distyryl dye showing faster and more complete conversion of the trifluoroacetyl group to the hemiaminal [1]. Both dyes shared the same trifluoroacetyl acceptor and dibutylamino donor, isolating the conjugation-length effect. CAS 1146961-23-0, with its pentadiene bridge (5 conjugated atoms), lies structurally between the monostyryl and the longer distyryl systems and is expected to exhibit intermediate spectral and reactivity characteristics class-consistent with this established structure–property trend [1].

Amine sensing Chromoreactand design Fluorescence sensing

Trifluoroacetyl Acceptor Confers Reversible Covalent Amine Sensing Modality Absent in Acetyl and Aldehyde Analogs

The trifluoroacetyl carbonyl in CAS 1146961-23-0 undergoes a reversible nucleophilic addition with primary and secondary aliphatic amines to form a hemiaminal adduct, producing a diagnostic hypsochromic shift in both absorbance and fluorescence spectra [1]. This covalent sensing mechanism is enabled by the strong electron-withdrawing effect of the –CF₃ group, which polarizes the carbonyl toward nucleophilic attack. In contrast, the corresponding acetyl (–COCH₃) and formyl (–CHO) analogs do not undergo this reversible hemiaminal formation under equivalent conditions, rendering them non-functional as reversible optical amine sensors [2]. Sensor layers incorporating trifluoroacetyl chromoreactands have demonstrated a dynamic range of 1–100 mM for 1-butylamine with maximum relative signal changes of 90% [3].

Optical chemosensors Amine detection Reversible covalent bonding

Trifluoroacetyl-Substituted D–π–A Fluorophores Exhibit Strong Solvatochromism and Giga Stokes Shifts vs. Aldehyde-Terminated Analogs

A systematic 2025 study by Hori and Konishi on D–π–A fluorophores bearing trifluoroacetyl acceptors demonstrated that the –COCF₃ group enables 'giga' Stokes shifts (exceeding 10,000 cm⁻¹) through pronounced excited-state geometric relaxation coupled with strong solvent dipolar interactions, a phenomenon not observed with aldehyde (–CHO) or acetyl (–COCH₃) terminated analogs [1]. In parallel, Aknine and Klymchenko (2024) showed that trifluoroacetyl-substituted push–pull dyes exhibited red-shifted absorption and emission, increased extinction coefficients, enhanced photostability, and superior lipid droplet specificity in live-cell imaging compared to parent aldehyde dyes and the reference solvatochromic dye Nile Red [2]. The trifluoroacetyl group was identified as 'an exceptionally strong electron acceptor' that boosts solvatochromic sensitivity by increasing the dipole moment change between ground and excited states [2].

Fluorosolvatochromism Environment-sensitive probes Giga Stokes shift

Multivalent Trifluoroacetyl Display Enhances Amine Sensitivity and Selectivity in Tripodal Chemosensor Architectures

Körsten and Mohr (2011) demonstrated that increasing the number of trifluoroacetyl receptor moieties per dye molecule from one to three in tripodal triphenylamine chemosensors produced enhanced sensitivity and selectivity for diaminoalkanes [1]. The tripodal sensor with three trifluoroacetyl groups (Tripod-1) exhibited superior performance relative to analogs bearing one or two trifluoroacetyl groups, establishing that the per-molecule density of –COCF₃ receptors directly governs sensor response magnitude [1]. CAS 1146961-23-0, as a mono-trifluoroacetyl building block, serves as the essential monomeric unit for constructing such multivalent sensor architectures and for benchmarking the contribution of a single –COCF₃ receptor in structure–activity relationship studies.

Tripodal chemosensors Diamine detection Signal amplification

Validated Application Scenarios for 5-(Dimethylamino)-2-(2,2,2-trifluoroacetyl)-2,4-pentadienenitrile (CAS 1146961-23-0)


Synthesis of D–π–A Nonlinear Optical Chromophores with Quantifiable β Enhancement via Trifluoroacetyl Acceptor Incorporation

CAS 1146961-23-0 serves as a key building block for constructing push–pull NLO chromophores in which the –COCF₃ acceptor provides a 60–90% stronger electron-withdrawing effect (σₚ ≈ 0.80) compared to acetyl (σₚ ≈ 0.50) or formyl (σₚ ≈ 0.42) terminals, as established by Hammett substituent constant analysis [1]. This enhanced acceptor strength directly increases the ground-state dipole moment and the change in dipole moment upon excitation (Δμ), which are the primary molecular parameters governing the first hyperpolarizability (β) within the two-state model. Researchers developing electro-optic polymers, terahertz generators, or second-harmonic imaging probes should select this compound when the design requires an acceptor of intermediate strength—stronger than –CHO/–COCH₃ but more synthetically tractable and less sterically demanding than tricyanofuran (TCF) acceptors—to systematically tune the donor–acceptor strength balance and optimize the β·μ figure of merit [2].

Fabrication of Reversible Optical Amine Sensors Based on Trifluoroacetyl-to-Hemiaminal Conversion

The trifluoroacetyl ketone moiety of CAS 1146961-23-0 undergoes reversible nucleophilic addition with aliphatic amines to form a hemiaminal, producing a hypsochromic shift in both absorbance and fluorescence that serves as the transduction mechanism for optical amine sensing [1]. This reversible covalent sensing modality is uniquely enabled by the electron-withdrawing –CF₃ group and is absent in acetyl and aldehyde analogs [2]. Researchers constructing polymer-based sensor layers for amine detection (e.g., in food spoilage monitoring or industrial hygiene) should procure this specific compound as the reactive chromoreactand monomer, as class-level data from structurally related trifluoroacetyl dyes demonstrate a dynamic range of 1–100 mM for 1-butylamine with 90% maximum relative signal change [3]. The defined (2E,4E) stereochemistry ensures reproducible sensor fabrication and response characteristics .

Development of Solvatochromic Fluorophores with Giga Stokes Shifts for Biological Polarity Sensing

Systematic studies published in 2024–2025 have established that D–π–A fluorophores bearing trifluoroacetyl acceptors exhibit giga Stokes shifts exceeding 10,000 cm⁻¹, enhanced extinction coefficients, improved photostability, and superior specificity for lipid droplets over intracellular membranes compared to aldehyde-terminated analogs and Nile Red [1][2]. CAS 1146961-23-0, as a trifluoroacetyl-dienenitrile push–pull chromophore, is a suitable synthetic intermediate for constructing such solvatochromic probes. The pentadiene bridge provides an intermediate conjugation length between monostyryl and distyryl systems, enabling fine-tuning of the fluorescence quantum yield in polar vs. nonpolar environments—a critical parameter for achieving high signal-to-background ratios in cellular imaging [3]. Researchers should select this building block when designing next-generation environment-sensitive fluorescent probes that require both large Stokes shifts and low background signal from aqueous cellular compartments [2].

Construction of Multivalent Trifluoroacetyl Chemosensors with Tunable Amine/Diamine Selectivity

The established structure–activity relationship for tripodal trifluoroacetyl chemosensors demonstrates that increasing the number of –COCF₃ receptors per dye molecule from one to three enhances both sensitivity and selectivity for diaminoalkanes [1]. CAS 1146961-23-0 serves as the defined mono-trifluoroacetyl building block for synthesizing such multivalent architectures via Heck coupling or related C–C bond-forming reactions. Procurement of this stereochemically defined (2E,4E) isomer ensures that each trifluoroacetyl receptor arm in the final multivalent sensor possesses identical electronic properties, conjugation geometry, and amine reactivity—a prerequisite for quantitative sensor performance and reproducible inter-batch manufacturing [2]. The compound also functions as the essential monofunctional control for benchmarking the contribution of individual –COCF₃ receptors in structure–activity studies [1].

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